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Compound of Interest

Compound Name: Amsilarotene

Cat. No.: B1667262 Get Quote

Amsilarotene (also known as TAC-101) is a synthetic retinoid with selective agonist activity for

the retinoic acid receptor-alpha (RAR-α). It has been investigated for its potential as an

antineoplastic agent, particularly in hepatocellular carcinoma. This technical guide provides a

comprehensive overview of Amsilarotene's chemical structure, properties, mechanism of

action, and relevant experimental and clinical data for researchers, scientists, and drug

development professionals.

Chemical Structure and Properties
Amsilarotene is a retinobenzoic acid derivative with the IUPAC name 4-[[3,5-

bis(trimethylsilyl)benzoyl]amino]benzoic acid.[1] Its structure is characterized by a benzoic acid

moiety linked via an amide bond to a benzoyl group substituted with two trimethylsilyl groups.
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Identifier Value

IUPAC Name
4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic

acid[1]

Synonyms TAC-101, Am-555S, Am555S[1]

CAS Number 125973-56-0[1]

Molecular Formula C₂₀H₂₇NO₃Si₂[1]

Molecular Weight 385.6 g/mol [1]

SMILES String

C--INVALID-LINK--

(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)

C(=O)O)--INVALID-LINK--(C)C[1]

InChI

InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-

15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-

10-16)20(23)24/h7-13H,1-6H3,(H,21,22)

(H,23,24)[1]

InChIKey VVTNSTLJOVCBDL-UHFFFAOYSA-N[1]

Physicochemical Properties

Property Value Source

Molecular Weight 385.60 g/mol MedKoo Biosciences[2]

Exact Mass 385.1530 MedKoo Biosciences[2]

Solubility Soluble in DMSO, not in water. MedKoo Biosciences[2]

Appearance Solid powder MedKoo Biosciences[2]

Pharmacological Properties
Mechanism of Action
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Amsilarotene exerts its anticancer effects through its selective agonism of the retinoic acid

receptor-alpha (RAR-α). This interaction initiates a cascade of events leading to cell cycle

arrest and apoptosis.[1][2] The key mechanisms include:

Inhibition of Retinoblastoma (RB) Protein Phosphorylation: Amsilarotene inhibits the

phosphorylation of the retinoblastoma tumor suppressor protein (pRb).[1][2]

Unphosphorylated or hypophosphorylated pRb is in its active state and binds to E2F

transcription factors, preventing the transcription of genes required for the G1 to S phase

transition of the cell cycle.

Induction of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound increases the levels

of CDK inhibitors, which further contributes to the inhibition of CDKs responsible for pRb

phosphorylation.[1][2]

Downregulation of Cyclin A and Thymidylate Synthase: Amsilarotene leads to a cytotoxic

decrease in the expression of Cyclin A and thymidylate synthase, proteins crucial for DNA

replication and cell cycle progression.[1][2]
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Amsilarotene's Mechanism of Action

Pharmacodynamics
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Amsilarotene exhibits high selectivity for RAR-α, with a significantly lower affinity for RAR-β.

This selectivity is a key feature of its pharmacological profile.

Target Kᵢ

RAR-α 2.4 nM[1]

RAR-β 400 nM[1]

In Vitro and In Vivo Activity

Apoptosis Induction: Amsilarotene induces apoptosis in a concentration-dependent manner

in various human cancer cell lines, including epithelial ovarian carcinoma cells.[1]

Inhibition of Proliferation: It has been shown to inhibit the proliferation of pancreatic cancer

cell lines BxPC-3 and MIAPaCa-2.[1]

Cell Cycle Arrest: Treatment with Amsilarotene increases the proportion of sensitive BxPC-

3 cells in the G1 phase of the cell cycle.[1]

Tumor Growth Inhibition: In vivo studies using nude mice with RMG-II tumor xenografts, daily

oral administration of Amsilarotene at 8 mg/kg for 30 days resulted in a 45% reduction in

relative tumor volume.[1]

Experimental Protocols
Detailed experimental protocols for Amsilarotene are not readily available in the public

domain. However, based on the reported mechanism of action, the following are representative

methodologies for key experiments.

RAR Binding Affinity Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to

nuclear receptors.
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Workflow for RAR Binding Affinity Assay

Preparation of Reagents: Purified recombinant RAR-α ligand-binding domain (LBD) is used.

A radiolabeled known RAR ligand (e.g., [³H]all-trans-retinoic acid) serves as the tracer.

Amsilarotene is prepared in a series of dilutions.

Binding Reaction: The RAR-α LBD is incubated with a fixed concentration of the radiolabeled

ligand and varying concentrations of unlabeled Amsilarotene in a suitable binding buffer.

Separation of Bound and Free Ligand: The reaction mixture is passed through a filter

membrane that retains the protein-ligand complex but allows the free radioligand to pass

through.

Quantification: The amount of radioactivity retained on the filter is measured using a

scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the

concentration of Amsilarotene. The IC₅₀ (the concentration of Amsilarotene that displaces

50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated

from the IC₅₀ using the Cheng-Prusoff equation.

Western Blot for RB Phosphorylation (General Protocol)
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Western blotting is a standard technique to assess the phosphorylation status of a protein.

Cell Culture and Treatment: Cancer cells (e.g., BxPC-3) are cultured and treated with

Amsilarotene at various concentrations and for different time points.

Protein Extraction: Cells are lysed to extract total cellular proteins.

Protein Quantification: The concentration of the extracted proteins is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with a primary antibody specific for phosphorylated RB (at specific sites) and a

primary antibody for total RB (as a loading control).

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme

(e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an

imaging system.

Analysis: The intensity of the bands corresponding to phosphorylated RB and total RB is

quantified, and the ratio of phosphorylated RB to total RB is calculated to determine the

effect of Amsilarotene treatment.

Clinical Trials
Amsilarotene has been evaluated in clinical trials for the treatment of advanced cancers, most

notably hepatocellular carcinoma (HCC).

Phase I/II Trial in Advanced Hepatocellular Carcinoma (NCT00077142)

A Phase I/II open-label study was conducted to determine the safety, tolerability, maximum

tolerated dose (MTD), pharmacokinetics, and antitumor activity of oral TAC-101 in patients with

advanced HCC.
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Study Design: The Phase I portion was a dose-escalation study to determine the MTD. The

Phase II portion evaluated the efficacy at the MTD. Patients received oral TAC-101 once

daily for 14 days, followed by a 7-day rest period, in 21-day cycles.

Patient Population: Patients with advanced hepatocellular carcinoma.

Key Findings:

The MTD was determined to be 20 mg/day. Dose-limiting toxicities at 40 mg/day included

deep venous thrombosis, dermatitis, fatigue, arthralgia, myalgia, and vena cava embolism.

At the 20 mg/day dose, the treatment was generally well-tolerated.

No complete or partial responses were observed during the initial treatment period, but

57% of evaluable patients (12 out of 21) achieved stable disease. Two patients had late

partial responses after discontinuing the treatment.

The median survival for all patients treated with 20 mg/day was 12.7 months, and for

evaluable patients, it was 19.2 months.

Pharmacokinetics from Phase I Trial

Pharmacokinetic analysis from an initial Phase I trial in patients with advanced cancer indicated

no autoinduction of metabolism with dosing over 28 days.

Parameter Finding

Metabolism
No autoinduction observed over 28 days of

dosing.

Conclusion
Amsilarotene is a selective RAR-α agonist that has demonstrated preclinical and early clinical

activity as an antineoplastic agent. Its mechanism of action, involving the inhibition of RB

phosphorylation and induction of cell cycle arrest, provides a rationale for its use in cancer

therapy. While clinical development has not progressed to registration, the data gathered on

Amsilarotene provides valuable insights for the development of other RAR-α selective
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retinoids. Further research may explore its potential in combination therapies or in specific

patient populations with biomarkers indicative of sensitivity to RAR-α agonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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